![molecular formula HClC14H20N2HCl B233998 (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridin CAS No. 151213-39-7](/img/structure/B233998.png)

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridin

Übersicht

Beschreibung

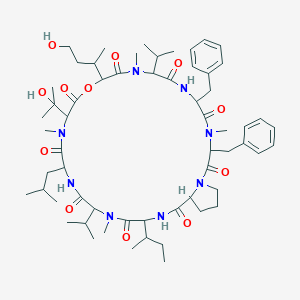

“(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C14H20N2 . It has an average mass of 216.322 Da and a monoisotopic mass of 216.162643 Da .

Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 322.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.4±3.0 kJ/mol and a flash point of 130.8±11.9 °C . The index of refraction is 1.558, and the molar refractivity is 66.4±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthese und strukturelle Vielfalt

Pyrazolo[3,4-b]pyridine existieren in zwei tautomeren Formen: Pyrazolo[3,4-b]pyridine existieren in zwei tautomeren Formen: dem 1H-Isomer und dem 2H-Isomer. Über 300.000 1H-pyrazolo[3,4-b]pyridine wurden in mehr als 5.500 Referenzen (einschließlich 2.400 Patenten) beschrieben. Diese Verbindungen besitzen eine bicyclische Struktur, die durch die Fusion eines Pyrazol- und eines Pyridinrings gebildet wird . Die Vielfalt der Substituenten an den Positionen N1, C3, C4, C5 und C6 beeinflusst ihre Eigenschaften erheblich.

Synthetische Methoden

Forscher wenden verschiedene synthetische Methoden an, um Zugang zu Pyrazolo[3,4-b]pyridinen zu erhalten. Diese Methoden umfassen den Start entweder von einem vorgebildeten Pyrazol- oder Pyridinring. Insbesondere hat die Synthese dieser Verbindungen aufgrund ihrer strukturellen Ähnlichkeit mit Purinbasen wie Adenin und Guanin großes Interesse geweckt .

a. Antikrebsmittel:Chiralität und Stereochemie

Die Synthese von (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin beinhaltet das chirale Hilfsmittel Naproxen. Darüber hinaus ermöglichen alternative stereoselektive Reduktionsverfahren die gewünschte Chiralität in der Nonanstruktur .

Jüngste Fortschritte

Ein neuartiger Syntheseweg wurde für Pyrazolo[3,4-b]pyridin-5-carboxylat-Gerüste vorgeschlagen. Diese Methode verwendet 1,4-Dihydropyrano[2,3-c]pyrazol-5-carbonitrile und Anilin unter milden Bedingungen und demonstriert die Vielseitigkeit dieser Verbindungen .

Potenzielle zukünftige Richtungen

Die fortgesetzte Forschung an Pyrazolo[3,4-b]pyridinen könnte neue Anwendungen aufdecken, darunter Arzneimittelkandidaten, Bildgebungsmittel und Materialien mit maßgeschneiderten Eigenschaften.

Zusammenfassend lässt sich sagen, dass Pyrazolo[3,4-b]pyridine ein faszinierendes Forschungsgebiet darstellen, mit immensem Potenzial in verschiedenen wissenschaftlichen Bereichen. Forscher erforschen weiterhin ihre vielseitigen Eigenschaften, um neue therapeutische Wege und technologische Fortschritte zu erschließen. 🌟🔬🧪

Safety and Hazards

The compound is labeled with the pictogram for “Skull and Crossbones”, indicating that it is toxic if swallowed . The safety information includes the signal word “Danger” and the hazard statement H301 . The precautionary statements include P301+P310, which advise to call a POISON CENTER or doctor if the compound is swallowed .

Eigenschaften

IUPAC Name |

(4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYZAHZKOFBVLE-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177647 | |

| Record name | (4aS,7aS)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151213-39-7 | |

| Record name | (4aS,7aS)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4As-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151213397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aS,7aS)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aS-cis-)-6-benzyl-octahydropyrrolo[3.4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-6-(phenylmethyl)-, (4aS,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)

![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)

![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)